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Introduction and Mechanism of Action

Avotaciclib (BEY1107) is an orally active, potent, and selective small-molecule inhibitor of Cyclin-

Dependent Kinase 1 (CDK1) [1] [2] [3]. CDK1, in a complex with Cyclin B, serves as the primary driver of

the G2/M phase transition in the cell cycle. Its dysregulation is a hallmark of many cancers, contributing to

uncontrolled proliferation and tumor progression [4]. Avotaciclib exerts its antitumor effects by selectively

inhibiting CDK1 kinase activity, leading to cell cycle arrest, inhibition of proliferation, and induction of

apoptosis in tumor cells [2].

Emerging evidence underscores CDK1 as a high-value therapeutic target, particularly in aggressive

malignancies. Transcriptomic and network analyses have identified CDK1 as a central hub gene whose

overexpression is strongly associated with poor prognosis in cancers such as epithelial ovarian cancer [4]. By

targeting this key cell cycle regulator, Avotaciclib presents a promising strategy for treating advanced

cancers, including metastatic pancreatic cancer, non-small cell lung cancer (NSCLC), and glioblastoma,

where current treatment options are often limited [1] [5] [2].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 9 Tech Support

https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-interest
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://go.drugbank.com/drugs/DB16652
https://www.medchemexpress.com/avotaciclib.html?srsltid=AfmBOorbT597ZqNdEZQGE9oobr3ldgHZnwdHdQUSk3aFSHeBrlKHz0PC
https://www.selleckchem.com/products/avotaciclib-trihydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12470616/
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.medchemexpress.com/avotaciclib.html?srsltid=AfmBOorbT597ZqNdEZQGE9oobr3ldgHZnwdHdQUSk3aFSHeBrlKHz0PC
https://pmc.ncbi.nlm.nih.gov/articles/PMC12470616/
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://go.drugbank.com/drugs/DB16652
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818877/
https://www.medchemexpress.com/avotaciclib.html?srsltid=AfmBOorbT597ZqNdEZQGE9oobr3ldgHZnwdHdQUSk3aFSHeBrlKHz0PC
https://www.smolecule.com/products/s3612582?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Properties and Pharmacological Profile of
Avotaciclib

The following table summarizes the core chemical and pharmacological characteristics of Avotaciclib

essential for experimental design.

Table 1: Key Properties of Avotaciclib

Property Specification

Generic Name Avotaciclib [1]

Synonyms BEY1107 [1] [2] [6]

Molecular Formula C₁₃H₁₁N₇O [1] [2]

Molecular Weight 281.27 g/mol [2]

CAS Number 1983983-41-0 (base); 1983984-01-5 (trihydrochloride) [1] [3]

Mechanism of Action Potent and selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor [1] [2] [3]

Solubility DMSO (100 mg/mL); Water (as trihydrochloride salt, 78 mg/mL) [2] [3]

Route of Administration Oral [2] [3]

Preclinical Experimental Data and Applications

In Vitro Antiproliferative Activity

Avotaciclib demonstrates potent efficacy in suppressing cancer cell viability. In radiotherapy-resistant non-

small cell lung cancer (NSCLC) cell lines, a 48-hour treatment with Avotaciclib resulted in significant, dose-

dependent inhibition of proliferation [2].
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Table 2: In Vitro Efficacy of Avotaciclib in Radiotherapy-Resistant NSCLC Cell Lines

Cell Line EC₅₀ Value (μM)

H1437R 0.918

H1568R 0.580

H1703R 0.735

H1869R 0.662

Data adapted from MedChemExpress [2].

In Vivo Efficacy in Xenograft Models

In vivo studies utilizing mouse xenograft models have confirmed the antitumor potential of Avotaciclib. The

compound exhibits significant dose-dependent tumor volume regression in models of locally advanced or

metastatic pancreatic cancer [2] [3]. Its oral bioavailability facilitates chronic dosing studies, making it a

suitable candidate for long-term efficacy and toxicity assessments.

Clinical Trial Landscape

Avotaciclib is currently under clinical investigation as an antineoplastic agent. The following table outlines

its ongoing clinical development.

Table 3: Summary of Active Clinical Trials for Avotaciclib

Condition Phase Status Identifier / Reference

Glioblastoma Multiforme (GBM) I Recruiting NCT03579836 [1]

Locally Advanced or Metastatic Pancreatic Cancer I/II Recruiting NCT03579836 [1] [6]
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Condition Phase Status Identifier / Reference

Metastatic Colorectal Cancer (CRC) I/II Recruiting NCT03579836 [1] [6]

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/XTT)

Objective: To determine the concentration-dependent effect of Avotaciclib on cancer cell proliferation.

Materials:

Cancer cell lines of interest (e.g., NSCLC, pancreatic cancer lines)

Avotaciclib stock solution (e.g., 10 mM in DMSO)
Complete cell culture medium

96-well tissue culture plates
MTT or XTT reagent kit

Multi-well plate reader

Methodology:

Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well in 100 μL of complete

medium. Incubate for 24 hours to allow cell attachment.
Compound Treatment: Prepare serial dilutions of Avotaciclib in medium (e.g., 0.1, 1, 2, 4, 8, 16, 32,

64 μM). Include a DMSO vehicle control (typically ≤0.1%). Replace the medium in each well with 100
μL of the treatment solutions. Each concentration should be tested in at least triplicate.

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂

incubator.

Viability Measurement:
MTT Assay: Add 10 μL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours.

Carefully remove the medium and dissolve the formed formazan crystals in 100 μL of DMSO.
Shake the plate gently for 10 minutes.

XTT Assay: Add 50 μL of activated XTT solution directly to the cells in 100 μL of medium and
incubate for 2-4 hours.

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a
plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear

regression analysis to determine the half-maximal effective concentration (EC₅₀) [2].

Protocol 2: Apoptosis Analysis via Flow Cytometry

Objective: To quantify Avotaciclib-induced apoptosis using Annexin V/propidium iodide (PI) staining.

Materials:

Cells treated with Avotaciclib and vehicle control
Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer
Flow cytometry tubes

Flow cytometer

Methodology:

Cell Treatment and Harvest: Treat cells with Avotaciclib at the EC₅₀ and 2x EC₅₀ concentrations for

24-48 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them.
Washing: Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration

of 1 x 10⁶ cells/mL.
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-

FITC and 5 μL of Propidium Iodide (PI). Gently vortex the cells and incubate for 15 minutes at room
temperature in the dark.

Analysis: Within 1 hour, add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Use FITC and PI channels to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin

V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models

Objective: To evaluate the antitumor efficacy of orally administered Avotaciclib in a human tumor

xenograft model.

Materials:

Immunocompromised mice (e.g., nude mice)
Cancer cells for xenograft establishment

Avotaciclib trihydrochloride (for improved solubility in aqueous vehicles)

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 9 Tech Support

https://www.medchemexpress.com/avotaciclib.html?srsltid=AfmBOorbT597ZqNdEZQGE9oobr3ldgHZnwdHdQUSk3aFSHeBrlKHz0PC
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-body
https://www.smolecule.com/products/s3612582?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Vehicle (e.g., 0.5% methylcellulose)

Calipers for tumor measurement

Methodology:

Xenograft Establishment: Subcutaneously inject 5-10 x 10⁶ cancer cells, suspended in Matrigel,

into the flank of mice.
Randomization and Dosing: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize

mice into treatment and control groups.
Treatment Group: Administer Avotaciclib trihydrochloride orally at a predetermined dose

(e.g., 50-100 mg/kg) daily via oral gavage.
Control Group: Administer vehicle only on the same schedule.

Tumor Monitoring: Measure tumor dimensions (length and width) 2-3 times per week using digital
calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal

body weight as an indicator of systemic toxicity.
Endpoint and Analysis: Continue the study for a predefined period or until tumor burden endpoints

are reached. Plot mean tumor volume ± SEM for each group over time. Statistical significance can be
determined using a two-way ANOVA for tumor growth curves [2] [3].
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Figure 1: Mechanism of Action of Avotaciclib. Avotaciclib inhibits the CDK1/Cyclin B complex, preventing

the G2/M phase transition and leading to cell cycle arrest, suppressed proliferation, and apoptosis.
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Figure 2: Preclinical Experimental Workflow. A recommended sequence for evaluating Avotaciclib,

progressing from in vitro potency and mechanism studies to in vivo efficacy models.

Discussion and Conclusion
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Avotaciclib represents a targeted therapeutic approach with a distinct mechanism of action centered on

CDK1 inhibition. Its preclinical profile demonstrates promising antitumor activity through the induction of

cell cycle arrest and apoptosis [2]. The ongoing clinical trials for metastatic pancreatic cancer, colorectal

cancer, and glioblastoma underscore its potential application in malignancies with high unmet medical need

[1] [6].

Researchers should note the differential targeting of Avotaciclib compared to approved CDK4/6 inhibitors

like abemaciclib, which are established in HR+/HER2- breast cancer [5] [7] [8]. The selective CDK1

inhibition by Avotaciclib may offer a therapeutic strategy for tumors reliant on this mitotic kinase,

potentially including those resistant to CDK4/6 inhibition [4].

These application notes and protocols provide a foundation for the rigorous preclinical assessment of

Avotaciclib. As clinical development progresses, correlative studies linking CDK1 inhibition biomarkers to

therapeutic response will be crucial for validating its mechanism and identifying responsive patient

populations.
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To cite this document: Smolecule. [Application Notes and Protocols: Investigating Avotaciclib

(BEY1107) in Metastatic Cancer Models]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b3612582#avotaciclib-metastatic-cancer-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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